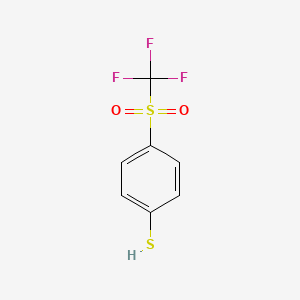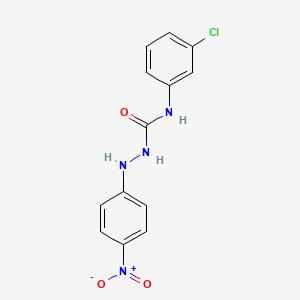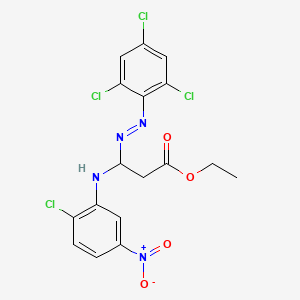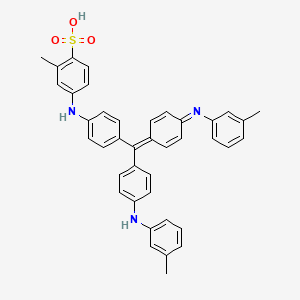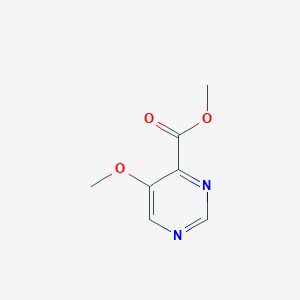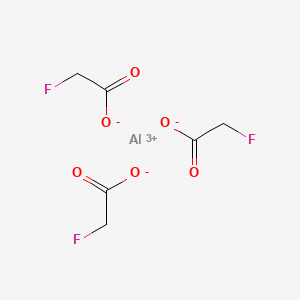
Aluminum fluoroacetate
Descripción general
Descripción
Aluminum fluoroacetate, also known as fluoroacetic acid or 1080, is a highly toxic chemical compound that is commonly used as a pesticide to control pests such as rodents, wild dogs, and foxes. It is a white crystalline powder that is soluble in water and has a bitter taste. Despite its toxicity, aluminum fluoroacetate has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential future directions for its use.
Mecanismo De Acción
The mechanism of action of aluminum fluoroacetate involves the inhibition of the citric acid cycle, which is the process by which cells produce energy. This inhibition leads to the accumulation of toxic levels of citrate in the cells, which ultimately leads to cell death.
Biochemical and Physiological Effects
Aluminum fluoroacetate has several biochemical and physiological effects on living organisms. It is highly toxic to mammals, including humans, and can cause a range of symptoms, including vomiting, convulsions, and respiratory failure. It also affects the nervous system, causing seizures and paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using aluminum fluoroacetate in laboratory experiments is its high toxicity, which makes it an effective tool for studying the effects of toxic substances on living organisms. However, its toxicity also makes it difficult to work with, as it requires careful handling and disposal to prevent harm to researchers and the environment.
Direcciones Futuras
There are several potential future directions for the use of aluminum fluoroacetate in scientific research. One area of interest is the development of new pesticides that are less toxic to humans and the environment. Another potential application is the study of aluminum fluoroacetate as a treatment for certain types of cancer, as it has been shown to have anti-tumor properties in some studies.
Conclusion
In conclusion, aluminum fluoroacetate is a highly toxic chemical compound that has several scientific research applications. It is commonly used in laboratory experiments to study the effects of toxic substances on living organisms, and has potential future directions for use in the development of new pesticides and cancer treatments. Despite its toxicity, careful handling and disposal can help prevent harm to researchers and the environment.
Aplicaciones Científicas De Investigación
Aluminum fluoroacetate has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential future directions for its use. It is widely used in laboratory experiments to study the effects of toxic substances on living organisms.
Propiedades
IUPAC Name |
aluminum;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3FO2.Al/c3*3-1-2(4)5;/h3*1H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJXTPMMUXTSG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.C(C(=O)[O-])F.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AlF3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-49-0 (Parent) | |
| Record name | Acetic acid, fluoro-, aluminum salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40213551 | |
| Record name | Acetic acid, fluoro-, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum fluoroacetate | |
CAS RN |
63905-85-1 | |
| Record name | Acetic acid, fluoro-, aluminum salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N-Trimethyl-2-({[(naphthalen-2-yl)oxy]carbonyl}oxy)ethan-1-aminium iodide](/img/structure/B3371114.png)


![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)
